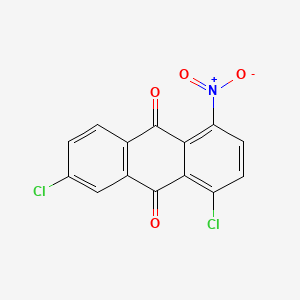
(S)-4-bromo-2-tert-butoxycarbonylamino-butyric acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that plays a significant role in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a benzyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Bromination: The protected amino acid derivative is then brominated using a brominating agent like N-bromosuccinimide.
Esterification: The final step involves esterification with benzyl alcohol under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane is typically used.
Ester Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous ethanol is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Deprotection Reactions: The major product is the free amine.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptide-based inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound acts as a building block in organic synthesis, where it undergoes various chemical transformations to yield the desired products. The molecular targets and pathways involved are specific to the final product being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl4-chloro-2-((tert-butoxycarbonyl)amino)butanoate
- (S)-Benzyl4-iodo-2-((tert-butoxycarbonyl)amino)butanoate
- (S)-Benzyl4-fluoro-2-((tert-butoxycarbonyl)amino)butanoate
Uniqueness
(S)-Benzyl4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C16H22BrNO4 |
|---|---|
Poids moléculaire |
372.25 g/mol |
Nom IUPAC |
benzyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
Clé InChI |
DSCCTRCWUPSJIV-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


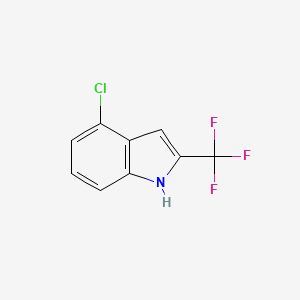
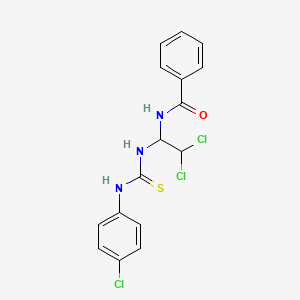
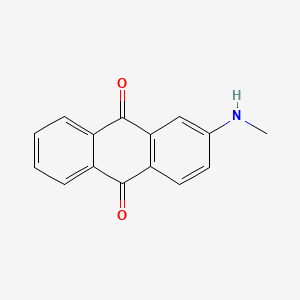

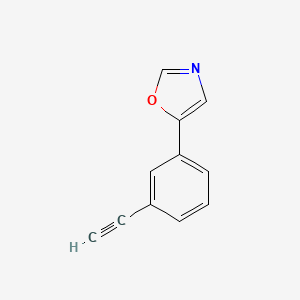
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
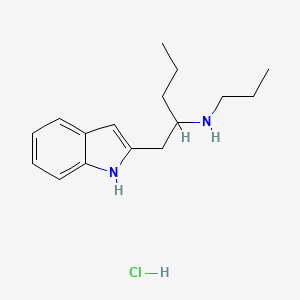
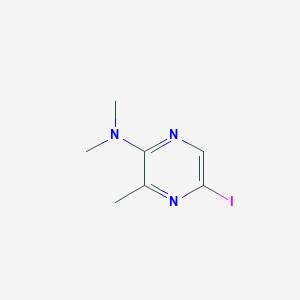
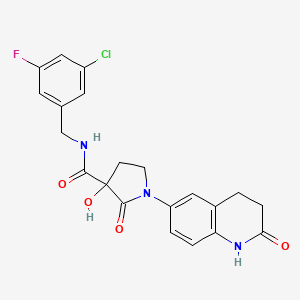
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
